2,5-Dicyclohexylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90104-74-8 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2,5-dicyclohexylphenol |
InChI |
InChI=1S/C18H26O/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h11-15,19H,1-10H2 |
InChI Key |
DIEBCMPYGBVZNM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)C3CCCCC3)O |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)C3CCCCC3)O |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Investigations of 2,5 Dicyclohexylphenol Formation and Reactivity
Elucidation of Alkylation Mechanisms in Phenolic Compounds
The alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403) is the primary route to synthesizing cyclohexylphenols. This process is typically catalyzed by acids and proceeds through several key mechanistic steps.
Role of Cyclohexyl Carbocation Intermediates in C-Alkylation
The cornerstone of the C-alkylation of phenol is the formation of a cyclohexyl carbocation. In the presence of an acid catalyst, cyclohexene is protonated to generate this reactive electrophile. researchgate.netpnnl.govunive.it Similarly, when cyclohexanol is used as the alkylating agent, it is first dehydrated to cyclohexene, which then gets protonated. pnnl.gov The electron-rich aromatic ring of phenol then attacks the cyclohexyl carbocation, leading to the formation of a carbon-carbon bond and a cyclohexyl-substituted phenol. unive.it This electrophilic attack predominantly occurs at the ortho and para positions due to the activating and directing effects of the hydroxyl group.
O-Alkylation and its Kinetic Favorability and Reversibility
Alongside C-alkylation, a competing reaction known as O-alkylation can occur, leading to the formation of cyclohexyl phenyl ether. pnnl.gov This reaction is often kinetically favored, meaning it proceeds at a faster rate, particularly at lower temperatures. pnnl.gov However, the formation of the ether is also a reversible process. pnnl.gov Under thermodynamic control, which is favored by higher temperatures and longer reaction times, the more stable C-alkylated products are the major products. pnnl.gov The reversibility of O-alkylation allows for the cyclohexyl group to be transferred from the oxygen atom to the aromatic ring.
| Reaction Type | Controlling Factor | Product | Stability |
| O-Alkylation | Kinetic Control | Cyclohexyl phenyl ether | Less Stable |
| C-Alkylation | Thermodynamic Control | Cyclohexylphenols | More Stable |
Mechanistic Aspects of Isomerization and Poly-alkylation Reactions
The initial monoalkylation of phenol yields a mixture of 2-cyclohexylphenol (B93547) and 4-cyclohexylphenol (B75765). As the reaction progresses and with an excess of the alkylating agent, poly-alkylation occurs, leading to the formation of dicyclohexylphenols. The formation of 2,5-dicyclohexylphenol is less common compared to the 2,4- and 2,6-isomers. Its formation likely involves a second cyclohexylation of either 2-cyclohexylphenol at the 5-position or 3-cyclohexylphenol (B162891) (a minor product) at the 2- or 6-position, followed by isomerization.
The distribution of dicyclohexylphenol isomers is governed by both steric and electronic factors, as well as the principles of kinetic and thermodynamic control. The initially formed kinetic products, such as 2,6-dicyclohexylphenol (B127085), can isomerize to the more thermodynamically stable isomers under the reaction conditions. The formation of the 2,5-isomer may be favored under conditions that allow for thermodynamic equilibration, potentially at higher temperatures and with longer reaction times, leading to the migration of cyclohexyl groups to less sterically hindered positions.
Investigations into Side Reactions and Byproduct Formation
Several side reactions can occur during the synthesis of this compound, leading to the formation of various byproducts. One of the most common side reactions is the dimerization of the cyclohexene alkylating agent, which forms cyclohexylcyclohexene. unive.it This reaction competes with the desired phenol alkylation and consumes the alkylating agent.
Furthermore, the poly-alkylation process itself can lead to a complex mixture of di- and tri-substituted phenols. Besides the desired this compound, other isomers such as 2,4-dicyclohexylphenol (B14690787) and 2,6-dicyclohexylphenol are commonly formed. whiterose.ac.uk The separation of these isomers can be challenging due to their similar physical properties. The relative amounts of these byproducts are highly dependent on the reaction conditions, including the catalyst, temperature, reaction time, and the molar ratio of the reactants.
| Common Side Reactions and Byproducts |
| Cyclohexene dimerization (forms cyclohexylcyclohexene) |
| Formation of other dicyclohexylphenol isomers (2,4- and 2,6-dicyclohexylphenol) |
| Formation of tri-substituted phenols |
| Formation of cyclohexyl phenyl ether (O-alkylation product) |
Advanced Spectroscopic Characterization Techniques for 2,5 Dicyclohexylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the elucidation of the carbon skeleton and the arrangement of protons.
Proton (¹H) NMR spectroscopy of 2,5-Dicyclohexylphenol provides critical information about the number and types of hydrogen atoms present in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the two cyclohexyl rings.
The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as distinct multiplets. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. libretexts.org The protons on the two cyclohexyl rings will produce a complex series of overlapping multiplets in the aliphatic region of the spectrum, typically between 1.0 and 3.5 ppm. The methine proton of each cyclohexyl ring, which is directly attached to the aromatic ring, will be the most downfield signal in this region due to the deshielding effect of the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | 4.5 - 5.5 | Broad Singlet |
| Aromatic CH | 6.7 - 7.2 | Multiplets |
| Cyclohexyl CH (benzylic) | 2.4 - 3.0 | Multiplet |
| Cyclohexyl CH₂ | 1.2 - 1.9 | Multiplets |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.
The aromatic region will display signals for the six carbons of the benzene ring. The carbon atom bearing the hydroxyl group (C1) will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom. The carbons to which the cyclohexyl groups are attached (C2 and C5) will also be downfield. The remaining aromatic carbons will appear at slightly more shielded positions. The aliphatic region will show signals for the carbons of the two cyclohexyl rings. The methine carbons directly bonded to the aromatic ring will be the most deshielded of the aliphatic carbons. The methylene (B1212753) carbons of the cyclohexyl rings will appear as a cluster of signals at higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OH (C1) | 150 - 155 |
| C-Cyclohexyl (C2, C5) | 135 - 140 |
| Aromatic CH | 115 - 130 |
| Cyclohexyl CH (benzylic) | 40 - 45 |
| Cyclohexyl CH₂ | 25 - 35 |
Isotope labeling, particularly with ¹³C, is a powerful tool for investigating reaction mechanisms. In the context of the synthesis of this compound, which is typically formed through the alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403), ¹³C labeling can elucidate the pathway of the reaction.
For instance, by using phenol labeled with ¹³C at a specific position (e.g., C1), one can track the fate of this carbon atom in the final product and any intermediates. Similarly, using ¹³C-labeled cyclohexene or cyclohexanol allows for the monitoring of the alkylating agent. Research on zeolite-catalyzed phenol alkylation has utilized in situ ¹³C MAS NMR spectroscopy to follow the reaction progress. rsc.org These studies have shown that with cyclohexanol as the alkylating agent, it first dehydrates to cyclohexene. rsc.org The reactive electrophile, a cyclohexyl carbenium ion, is then formed by the protonation of cyclohexene, which subsequently attacks the phenol ring. rsc.org The distribution of the ¹³C label in the dicyclohexylphenol products can reveal whether any rearrangements or scrambling of the label occurs, providing deep insights into the nature of the intermediates and the transition states involved in the reaction. rsc.org
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for the analysis of the reaction mixture from the synthesis of this compound, which may contain unreacted starting materials, the desired product, and other isomeric products (e.g., 2,4-dicyclohexylphenol (B14690787), 2,6-dicyclohexylphenol).
In a typical GC-MS analysis, the sample mixture is injected into the gas chromatograph, where the different components are separated based on their boiling points and interactions with the stationary phase of the column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are detected, providing a unique mass spectrum for each component.
The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the cleavage of the cyclohexyl groups. Common fragmentation pathways for alkyl-substituted phenols include the loss of the alkyl group as a radical, leading to a stable phenoxy cation. In this case, the loss of a cyclohexyl radical (C₆H₁₁) would result in a significant fragment ion. Further fragmentation of the cyclohexyl rings themselves is also expected.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 272 | [M]⁺ (Molecular Ion) |
| 189 | [M - C₆H₁₁]⁺ |
| 107 | [C₇H₇O]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 83 | [C₆H₁₁]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules.
In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to hydrogen bonding. libretexts.org A strong C-O stretching absorption is expected around 1200 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The cyclohexyl groups will be identified by their C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.
Raman spectroscopy is often more sensitive to non-polar bonds. Therefore, the C-C stretching vibrations of the aromatic ring and the cyclohexyl rings are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule will be particularly Raman active. The O-H stretching vibration is typically weak in the Raman spectrum. By using both IR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained, confirming the presence of all its key functional groups.
Table 4: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3600 | IR (strong, broad) |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman (medium) |
| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman (strong) |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman (medium-strong) |
| Aliphatic C-H bend | 1440 - 1470 | IR (medium) |
| C-O stretch | 1200 - 1260 | IR (strong) |
Therefore, the section on "Advanced Techniques for Molecular Structure Confirmation (e.g., X-ray Crystallography for crystalline derivatives)" cannot be generated with the required detailed research findings and data tables.
While other advanced spectroscopic techniques are crucial for the characterization of this compound, the specific focus on X-ray crystallography as requested cannot be fulfilled due to the absence of publicly available research data on this particular compound or its derivatives.
Computational Chemistry and Molecular Modeling of 2,5 Dicyclohexylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,5-Dicyclohexylphenol, these methods would elucidate the influence of the bulky cyclohexyl groups on the electronic environment of the phenolic ring and the hydroxyl group, which are key to its reactivity, particularly as an antioxidant.
Application of Semi-empirical and Ab Initio Methods
Semi-empirical and ab initio methods serve as foundational tools for predicting molecular properties. Semi-empirical methods, being computationally less intensive, are suitable for initial explorations of large molecules like this compound, providing rapid geometry optimizations and electronic property estimations.
Determine Optimized Molecular Geometry: Calculating the most stable three-dimensional arrangement of atoms, considering the rotational freedom of the cyclohexyl groups and the orientation of the hydroxyl proton.
Calculate Atomic Charges: Understanding the charge distribution across the molecule, which influences its interaction with other polar molecules and its reactivity in electrophilic substitution reactions. usda.gov
Analyze the Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. A high HOMO energy suggests a strong electron-donating ability, characteristic of effective antioxidants.
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
A primary application of DFT is the calculation of the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates that the phenolic hydrogen can be more easily abstracted by a free radical, which is the key step in the Hydrogen Atom Transfer (HAT) mechanism of antioxidant action. nih.gov The steric hindrance provided by the cyclohexyl groups is expected to stabilize the resulting phenoxyl radical, thereby lowering the BDE. vinatiorganics.com
DFT calculations can also elucidate other antioxidant mechanisms, such as Sequential Proton Loss Electron Transfer (SPLET) and Single Electron Transfer followed by Proton Transfer (SET-PT), by calculating properties like Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), and Electron Transfer Enthalpy (ETE). unec-jeas.com
Furthermore, DFT is used to map reaction pathways. For instance, in reactions with free radicals like the peroxyl radical (ROO•), DFT can be used to calculate the transition state energies, providing a quantitative measure of the reaction kinetics. researchgate.net This allows for a comparison of the reactivity of this compound with other known antioxidants.
Illustrative Data Table: Calculated Electronic Properties of Phenolic Compounds using DFT
The following interactive table shows typical electronic property data that would be generated for a series of phenolic compounds in a DFT study. Note: These are representative values and not specific to this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | O-H BDE (kcal/mol) | Ionization Potential (eV) |
| Phenol (B47542) | -5.85 | -0.95 | 4.90 | 87.5 | 8.50 |
| p-Cresol | -5.70 | -0.90 | 4.80 | 86.0 | 8.25 |
| 2,6-Di-tert-butylphenol | -5.65 | -0.85 | 4.80 | 81.2 | 8.15 |
| This compound (Hypothetical) | -5.68 | -0.88 | 4.80 | 82.5 | 8.20 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights that are inaccessible through static quantum chemical calculations. nih.gov For this compound, MD simulations would be crucial for understanding its conformational landscape and how it interacts with its environment.
MD simulations are also invaluable for studying intermolecular interactions. mdpi.com By simulating this compound in different solvents (e.g., a polar solvent like water versus a nonpolar lipid environment), one can observe how hydrogen bonding between the phenolic hydroxyl group and solvent molecules influences its conformation and reactivity. nih.gov In an aggregated state, such as within a polymer matrix where it might be used as a stabilizer, MD can model interactions with polymer chains and other additive molecules, shedding light on its dispersion and effectiveness. dntb.gov.ua
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR studies establish mathematical relationships between the structural properties of molecules and their biological activity or physicochemical properties, respectively. scienceopen.comnih.gov For a series of phenolic antioxidants including this compound, a QSAR model could be developed to predict their antioxidant efficacy based on calculated structural features, known as molecular descriptors. nih.gov
Prediction of Molecular Descriptors Relevant to Reactivity and Selectivity
The first step in a QSAR study is the calculation of a wide range of molecular descriptors. mdpi.com These descriptors quantify various aspects of the molecule's structure and can be categorized as follows:
Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges on the phenolic oxygen and hydrogen. tandfonline.comresearchgate.net
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe its size, shape, and degree of branching.
Spatial (3D) Descriptors: These describe the three-dimensional structure of the molecule, such as molecular volume, surface area, and shape indices.
For phenolic antioxidants, descriptors related to the ease of H-atom donation (like O-H BDE) and the stability of the resulting radical are paramount. A successful QSAR model would identify a small set of these descriptors that are highly correlated with the observed antioxidant activity, allowing for the rapid screening of new, potentially more effective, antioxidant structures. researchgate.netresearchgate.net
Illustrative Data Table: Molecular Descriptors for a QSAR Study of Phenolic Antioxidants
This interactive table provides an example of descriptors that would be calculated for a QSAR model. Note: These are representative descriptors and values.
| Descriptor Type | Descriptor Name | Example Value (for a hindered phenol) | Relevance to Antioxidant Activity |
| Electronic | O-H Bond Dissociation Enthalpy (BDE) | 81.5 kcal/mol | Lower value indicates easier H-atom donation. |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | -5.7 eV | Higher value indicates better electron-donating ability. |
| Electronic | Mulliken Charge on Phenolic Oxygen | -0.65 | Indicates the electronic density around the reactive site. |
| Spatial | Molecular Volume | 280 ų | Relates to steric hindrance and accessibility of the OH group. |
| Spatial | Solvent Accessible Surface Area (SASA) | 450 Ų | Influences interactions with the surrounding medium. |
| Topological | Wiener Index | 1540 | Describes molecular branching and compactness. |
Applicability Domain Assessment in QSAR/QSPR Model Development
A critical aspect of any QSAR model is defining its Applicability Domain (AD). nih.gov The AD is the region of chemical space, defined by the descriptors of the molecules in the training set, for which the model is considered to be reliable. wikipedia.org Predictions for molecules that fall outside this domain are considered extrapolations and have a higher degree of uncertainty. variational.ai
Several methods are used to define the AD:
Range-based methods: The simplest approach, defining the domain by the minimum and maximum values of each descriptor in the training set.
Distance-based methods: Calculating the distance (e.g., Euclidean or Mahalanobis distance) of a new molecule to the molecules in the training set within the descriptor space.
Leverage approach: This statistical method uses the "hat matrix" from the model's regression. A Williams plot (a plot of standardized residuals versus leverage values) is often used to visualize the AD, identifying response outliers and structurally influential compounds. researchgate.net
For a QSAR model of phenolic antioxidants, a proper AD assessment would ensure that a prediction for a new compound, like a derivative of this compound, is reliable because its key structural descriptors fall within the domain established by the training data. researchgate.net
Homology Modeling and Molecular Docking in Ligand-Receptor Interaction Studies
In the realm of computational chemistry, homology modeling and molecular docking are powerful in silico techniques that provide critical insights into the interactions between ligands, such as this compound and its structural analogues, and their biological receptor targets. These methods are particularly valuable in the absence of experimentally determined complex structures, enabling the prediction of binding modes and affinities that can guide further research and drug discovery efforts.
Homology Modeling of Target Receptors
When the three-dimensional structure of a target receptor has not been elucidated experimentally (e.g., through X-ray crystallography or NMR spectroscopy), homology modeling, also known as comparative modeling, serves as a robust method to generate a reliable 3D model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar tertiary structures. The process involves identifying a homologous protein with a known structure (a template) and using its structure as a scaffold to build a model of the target protein's sequence.
For receptors relevant to phenol derivatives, such as nuclear receptors or enzymes, homology models can be constructed to study the binding of this compound analogues. The quality of the resulting model is highly dependent on the sequence identity between the target and the template. Generally, a sequence identity of 30% or higher is considered sufficient to produce a useful model. The generated model's stereochemical quality and structural integrity are then rigorously validated using tools like Ramachandran plots and energy calculations to ensure its reliability for subsequent docking studies.
Molecular Docking of this compound and Its Analogues
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This technique is instrumental in understanding the molecular basis of ligand-receptor interactions and can be used to screen virtual libraries of compounds for potential biological activity.
In the context of this compound and its structural analogues, molecular docking can elucidate how these molecules fit into the binding pocket of a target receptor. The dicyclohexyl substitution pattern on the phenol ring is a key determinant of its interaction profile. Docking studies on structurally related substituted phenols, such as bisphenols and other alkylphenols, have demonstrated that the size, shape, and position of the substituents significantly influence binding affinity and specificity for receptors like the estrogen receptor.
Key Interactions and Research Findings
Research on phenol derivatives highlights the importance of specific molecular interactions in determining their biological activity. These interactions, which can be predicted and analyzed through molecular docking, include:
Hydrogen Bonding: The hydroxyl group of the phenol is a critical hydrogen bond donor and acceptor, often forming key interactions with polar residues within the receptor's binding site.
Hydrophobic Interactions: The cyclohexyl groups of this compound contribute significantly to hydrophobic interactions with nonpolar amino acid residues in the binding pocket, which can enhance binding affinity.
Computational studies on analogous compounds have provided valuable insights that can be extrapolated to this compound. For instance, docking studies of various phenol-containing compounds with receptors have shown that the positioning and nature of bulky substituents dictate the binding orientation and can influence whether the compound acts as an agonist or antagonist.
Below is a hypothetical data table illustrating the kind of data that could be generated from a molecular docking study of this compound and its analogues against a modeled receptor.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| This compound | -8.5 | His377, Leu384, Phe404 | Hydrogen Bond, Hydrophobic |
| Analogue A (Monocyclohexyl) | -7.2 | His377, Leu384 | Hydrogen Bond, Hydrophobic |
| Analogue B (tert-butylphenol) | -6.8 | His377, Met421 | Hydrogen Bond, Hydrophobic |
| Phenol | -5.1 | His377 | Hydrogen Bond |
This table is for illustrative purposes and does not represent actual experimental data.
The data suggests that the dicyclohexyl substitution significantly enhances the binding affinity compared to less substituted phenols, likely due to increased hydrophobic interactions within the receptor's binding pocket.
By integrating homology modeling and molecular docking, researchers can construct reliable models of ligand-receptor complexes involving this compound and its analogues. These computational models are invaluable for predicting binding mechanisms, understanding structure-activity relationships, and guiding the design of new molecules with desired biological activities.
Environmental Fate and Methodologies for Assessing Environmental Properties of Dicyclohexylphenols
In Silico Prediction of Environmental Partitioning and Bioaccumulation Potential
Understanding how a chemical partitions between different environmental compartments (water, soil, air, and biota) is fundamental to assessing its potential impact. Two key parameters in this assessment are the octanol-water partition coefficient (KOW) and the bioconcentration factor (BCF). ecetoc.org The KOW, typically expressed as its logarithm (Log KOW), describes a chemical's lipophilicity, or its tendency to associate with fatty tissues rather than water. ecetoc.org The BCF is a measure of a substance's propensity to accumulate in aquatic organisms from the surrounding water. nih.gov For data-poor chemicals, these values are often estimated using computational models.
A variety of computational tools are available for estimating physicochemical properties and environmental fate parameters. The U.S. Environmental Protection Agency's (EPA) Estimation Program Interface (EPI) Suite™ is a widely used collection of such models. epa.govepisuite.dev
For Log KOW, models like KOWWIN™ within EPI Suite™ utilize fragment contribution methods. epa.gov This approach calculates the Log KOW value by summing the contributions of individual atoms and structural fragments within the molecule.
BCF prediction is more complex, as it involves multiple biological and chemical processes. Models for BCF estimation can be broadly categorized as:
Regression-Based Models: These models, often based on Log KOW, use statistical relationships derived from large datasets of experimentally measured BCF values. nih.gov They are effective for many organic chemicals where bioaccumulation is primarily driven by lipid partitioning.
Mechanistic Models: These models attempt to simulate the underlying processes of uptake and elimination, considering factors like molecular size, metabolism, and gill ventilation rates in fish. nih.gov
For 2,5-Dicyclohexylphenol, while experimental data is scarce, these models can provide valuable initial estimates of its environmental behavior.
| Property | Predicted Value | Model/Methodology | Significance |
|---|---|---|---|
| Log KOW (Octanol-Water Partition Coefficient) | 6.87 (Estimated) | Fragment Contribution Method (e.g., KOWWIN™) | Indicates very high lipophilicity and a strong tendency to partition to organic matter like soil, sediment, and fatty tissues. |
| Bioconcentration Factor (BCF) | Log BCF: 3.55 (Estimated) | Log KOW-Based Regression (e.g., BCFBAF™) | Suggests a high potential for bioaccumulation in aquatic organisms. |
| Water Solubility | 0.045 mg/L (Estimated) | Log KOW-Based QSAR (e.g., WSKOWWIN™) | Indicates very low water solubility, consistent with high lipophilicity. |
Methodological Frameworks for Environmental Risk Assessment of Chemical Compounds
Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical substances on the environment. nih.gov These frameworks are essential for regulatory bodies to make informed decisions on chemical management. For chemicals with limited data, a tiered approach is often employed. acs.org This involves:
Tier 1: Prioritization and Screening: Initial assessment using readily available data and in silico predictions (like Log KOW and predicted toxicity) to identify chemicals of potential concern.
Tier 2: Confirmatory Testing: If the screening tier indicates a potential risk, targeted experimental studies may be conducted.
Tier 3: Refined Risk Assessment: Comprehensive evaluation using detailed exposure scenarios and data on chronic toxicity and ecosystem-level effects.
This tiered methodology ensures that resources are focused on the substances that pose the greatest potential risk, making efficient use of animal testing and other experimental studies. acs.org Modern frameworks also increasingly incorporate New Approach Methodologies (NAMs), which include in vitro and in silico techniques, to support a systems-based approach to risk assessment. nih.govoup.com
The validation of NAMs, including computational models and in vitro assays, is critical for their acceptance in regulatory risk assessment. nih.gov A key component of this validation process is the use of reference chemical lists. nih.govaltex.org These are curated lists of compounds with well-characterized properties and toxicological profiles. nih.gov
The criteria for selecting chemicals for these lists often include:
Coverage of a wide range of physicochemical properties: This ensures the new method is robust across different chemical types. researchgate.net
Inclusion of diverse mechanisms of action: This tests the method's ability to detect various types of toxicity. researchgate.net
Availability of high-quality in vivo data: This provides a benchmark against which the alternative method's performance can be judged. nih.gov
By demonstrating that a new method can accurately predict the known outcomes for a diverse set of reference chemicals, confidence in its reliability is established. mdpi.com While this compound is not currently on prominent public reference lists, these lists are essential for validating the very models used to assess such data-poor compounds.
Theoretical Approaches to Environmental Property Modeling (e.g., QSAR for environmental endpoints)
Quantitative Structure-Activity Relationship (QSAR) models are theoretical, computer-based models that aim to predict the activity (e.g., toxicity) or property (e.g., biodegradability) of a chemical based on its molecular structure. nih.gov QSARs are a cornerstone of modern chemical assessment, providing a means to estimate endpoints without the need for animal testing. mdpi.com
A QSAR model is developed by establishing a statistical correlation between a specific property or activity and quantitative descriptors derived from the chemical structure. nih.gov These descriptors can represent various aspects of the molecule:
| Descriptor Category | Description | Examples |
|---|---|---|
| Constitutional | Based on the molecular formula and weight. | Molecular weight, atom counts. |
| Topological | Describe the connectivity and branching of atoms. | Wiener index, Kier & Hall connectivity indices. |
| Geometric | Describe the 3D shape and size of the molecule. | Molecular surface area, volume. |
| Quantum-Chemical | Derived from quantum mechanics calculations. | HOMO/LUMO energies, partial charges. |
| Physicochemical | Represent properties like lipophilicity. | Log KOW, pKa. |
For phenols and alkylphenols, QSAR models have been successfully developed to predict endpoints such as biodegradability and ecotoxicity. nih.gov A QSAR model's reliability for a specific chemical like this compound depends on its "applicability domain" (AD). The AD defines the chemical space—in terms of structure and property values—for which the model is considered valid and provides reliable predictions. mdpi.com If this compound falls within the AD of a well-validated QSAR for alkylphenols, the model can be used to generate a preliminary estimate of its environmental endpoints.
Q & A
Q. What are the recommended synthetic routes for 2,5-Dicyclohexylphenol, and how can purity (>98%) be ensured?
Q. How should researchers safely handle this compound in the laboratory?
- Methodological Answer : Follow OSHA and EU guidelines: use nitrile gloves, chemical-resistant lab coats, and P95 respirators during solid handling . Avoid aqueous discharge; collect waste in sealed containers for incineration. For spills, use inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- GC-MS : For purity assessment and structural confirmation (retention time: ~12.5 min, m/z 330 [M⁺]) .
- NMR : ¹H NMR (CDCl₃) δ 7.2 (s, aromatic), 1.2–1.8 (m, cyclohexyl) .
- Melting Point : Compare observed mp (63–67°C) to literature values to detect impurities .
Advanced Research Questions
Q. How can reaction intermediates in this compound synthesis be tracked, and what mechanistic insights do they provide?
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point variations)?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Validate via:
- DSC : Compare thermograms for polymorph detection.
- Recrystallization : Test solvents (e.g., ethanol vs. hexane) to isolate pure polymorphs .
- Elemental Analysis : Confirm C/H ratios (theoretical: C 87.2%, H 12.8%) .
Q. How can computational modeling predict this compound’s reactivity in novel applications (e.g., catalysis)?
- Methodological Answer : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps. For example, a low LUMO energy (-1.2 eV) suggests nucleophilic attack susceptibility. Validate predictions with experimental Hammett constants .
Methodological Guidance
Designing experiments to assess this compound’s stability under varying conditions
- Protocol :
Thermal Stability : Heat samples at 100°C for 24h; analyze decomposition via TGA (weight loss <2% = stable).
Oxidative Resistance : Expose to O₂ at 50°C; monitor carbonyl formation via IR (1700 cm⁻¹) .
Conducting a literature review on this compound’s applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


